Fmoc-3-fluoro-DL-tyrosine

Overview

Description

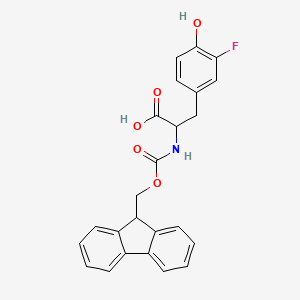

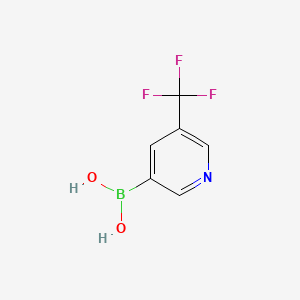

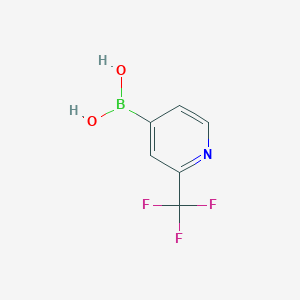

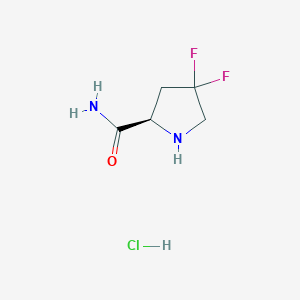

Fmoc-3-fluoro-DL-tyrosine is a non-natural amino acid derivative of tyrosine. It is characterized by the presence of a fluoro-substituent and a N-terminal 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group.

Mechanism of Action

Target of Action

Fmoc-3-fluoro-DL-tyrosine is an Fmoc protected tyrosine derivative . Tyrosine is a very important amino acid, one of the few amino acids which is phosphorylated to vary the physical properties of the peptides . It is a precursor for the formation of iodinated thyroid hormones . The compound targets the protein superoxide dismutase [mn], mitochondrial .

Mode of Action

The Fmoc group in this compound is a base-labile protecting group used in organic synthesis . It can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is typically removed with a base such as pyridine , an orthogonal de-protection strategy to the acid labile Boc group .

Biochemical Pathways

This compound is potentially useful for proteomics studies and solid phase peptide synthesis techniques . It has been used to develop inhibitors for enzymes and receptors, to modify the properties of peptides, and to study protein-protein interactions .

Pharmacokinetics

The fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Result of Action

The result of the action of this compound is the production of peptides with varied physical properties due to the phosphorylation of the tyrosine amino acid . This can lead to the formation of iodinated thyroid hormones .

Biochemical Analysis

Biochemical Properties

Fmoc-3-fluoro-DL-tyrosine plays a significant role in biochemical reactions due to its structural similarity to tyrosine. It interacts with various enzymes, proteins, and other biomolecules. For instance, tyrosine kinases can phosphorylate the tyrosine residue, altering the physical properties of peptides and proteins. This phosphorylation is crucial for signal transduction pathways. Additionally, this compound can serve as a precursor for the synthesis of iodinated thyroid hormones .

Cellular Effects

This compound influences various cellular processes. It can affect cell signaling pathways by serving as a substrate for tyrosine kinases, which phosphorylate the tyrosine residue. This phosphorylation can activate or deactivate signaling pathways, impacting gene expression and cellular metabolism. The compound’s role in these processes makes it valuable for studying cell function and signaling .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with enzymes and proteins. The Fmoc group is typically removed using a base such as pyridine, allowing the tyrosine residue to participate in biochemical reactions. The fluorine atom in the compound can influence its binding affinity and specificity for certain enzymes, potentially altering enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors to consider. It is generally stable under standard storage conditions but may degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, making it a valuable tool for in vitro and in vivo research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively participate in biochemical reactions without causing adverse effects. At higher doses, it may exhibit toxic effects, impacting cellular function and overall health. Studies have identified threshold effects, where the compound’s benefits are maximized without inducing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as tyrosine kinases and deiodinases, which are responsible for its phosphorylation and conversion to iodinated thyroid hormones. These interactions can influence metabolic flux and metabolite levels, highlighting the compound’s role in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These molecules help localize the compound to specific cellular compartments, ensuring its availability for biochemical reactions. The compound’s distribution can affect its localization and accumulation, impacting its overall activity .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects. The localization can impact the compound’s activity and function, making it essential to understand its distribution within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fmoc-3-fluoro-DL-tyrosine is typically synthesized through solid-phase peptide synthesis (SPPS)The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles as SPPS but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient production of the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions: Fmoc-3-fluoro-DL-tyrosine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group on the tyrosine moiety can be oxidized to form quinones.

Reduction: The fluoro-substituent can be reduced under specific conditions.

Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols are commonly used for substitution reactions.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of de-fluorinated tyrosine derivatives.

Substitution: Formation of various substituted tyrosine derivatives.

Scientific Research Applications

Fmoc-3-fluoro-DL-tyrosine has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of peptides and proteins with modified properties.

Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

Medicine: Utilized in drug discovery for the development of enzyme inhibitors and receptor modulators.

Industry: Applied in the production of bioconjugates and functional materials.

Comparison with Similar Compounds

- Fmoc-5-chloro-DL-tryptophan

- Fmoc-alpha-methyl-DL-glutamic acid

- Fmoc-5-benzyloxy-DL-tryptophan

Uniqueness: Fmoc-3-fluoro-DL-tyrosine is unique due to the presence of the fluoro-substituent, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions and modifications are required .

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluoro-4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FNO5/c25-20-11-14(9-10-22(20)27)12-21(23(28)29)26-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,21,27H,12-13H2,(H,26,30)(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNQUEERXNCSBHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-Dithia-8-azaspiro[4.6]undecane hydrochloride](/img/structure/B1390233.png)

![(1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ylmethyl)amine hydrochloride](/img/structure/B1390254.png)

![[1-(4-methylbenzyl)-1H-imidazol-2-yl]methanol hydrochloride](/img/structure/B1390256.png)